Neochamaejasmin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of P-glycoprotein (P-gp)

Field: Pharmaceutical Sciences

Application: NCB has been found to inhibit P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells .

Method: Rhodamine-123 (R-123) transport and accumulation studies were performed in MDCK-hMDR1 cells to characterize the inhibition of NCB on P-gp .

Results: NCB inhibited the P-gp-mediated efflux in a concentration-dependent manner. The inhibition of NCB on P-gp was likely a mixed type of competitive and non-competitive inhibition .

Induction of Apoptosis in Insect Neuronal Cells

Field: Toxicology

Application: NCB extracted from Stellera chamaejasme L. has been found to induce apoptosis in neuronal cells of Helicoverpa zea (AW1 cells) .

Method: The cytotoxicity of NCB was evaluated in AW1 cells. Transmission electron microscopy (TEM) was used to analyze the microstructure .

Results: NCB inhibited cell growth and was cytotoxic to AW1 cells in a dose-dependent manner. Typical apoptotic characteristics were observed in AW1 cells treated with NCB .

Nematicidal Activities

Field: Agriculture

Application: NCB has been found to have nematicidal activities against second-stage juveniles (J2s) of Bursaphelenchus xylophilus and Bursaphelenchus mucronatus .

Method: The nematicidal activities of NCB were tested by bioassay methods .

Inhibition of P-glycoprotein (P-gp) in MDCK-hMDR1 Cells

Application: NCB has been found to inhibit P-glycoprotein (P-gp, ABCB1, MDR1) in MDCK-hMDR1 cells .

Method: Rhodamine-123 (R-123) transport and accumulation studies were performed in MDCK-hMDR1 cells .

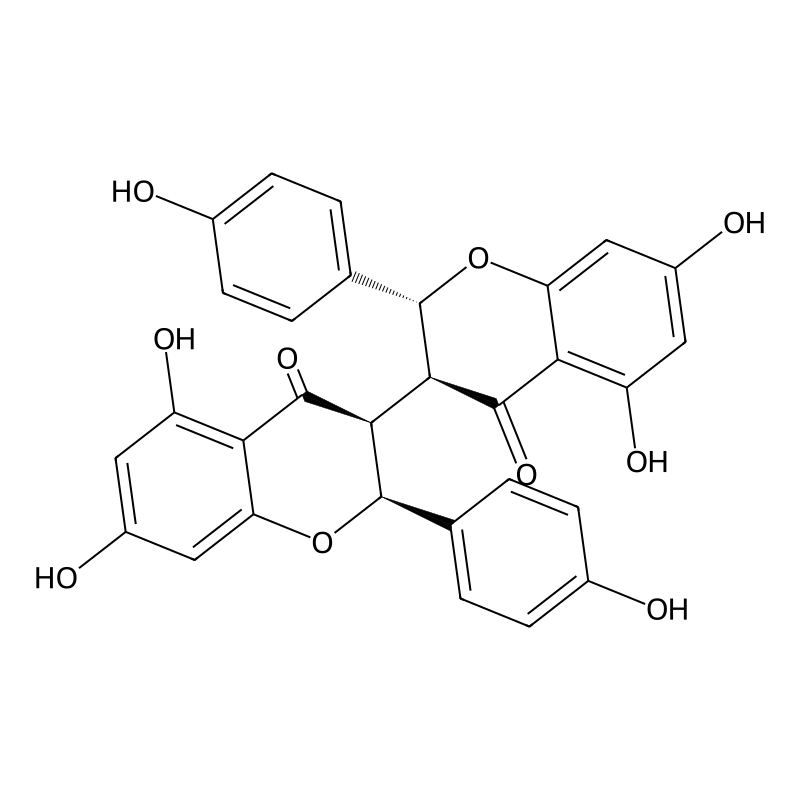

Neochamaejasmin B is a biflavanone compound primarily isolated from the plant Stellera chamaejasme, belonging to the Thymelaeaceae family. This compound is recognized for its unique chemical structure, which consists of two flavonoid units linked by a carbon-carbon bond. Neochamaejasmin B has garnered attention for its potential pharmacological properties and its role in enhancing the bioavailability of other compounds, such as chamaechromone, by inhibiting specific drug transporters in biological systems .

The chemical reactivity of Neochamaejasmin B is characterized by its ability to undergo various reactions typical of flavonoids, including oxidation and reduction processes. These reactions can lead to the formation of different derivatives, which may exhibit altered biological activities. Additionally, Neochamaejasmin B has been shown to interact with multidrug resistance proteins, specifically P-glycoprotein and breast cancer resistance protein, influencing the pharmacokinetics of co-administered drugs .

Neochamaejasmin B exhibits a range of biological activities:

- Anticancer Properties: Studies indicate that Neochamaejasmin B can induce apoptosis in various cancer cell lines through caspase activation pathways . It has shown significant cytotoxic effects against tumor cells, suggesting its potential as an anticancer agent .

- Inhibition of Drug Transporters: This compound enhances the bioavailability of other therapeutic agents by inhibiting the activity of drug transporters like MRP2 and BCRP, which are crucial for drug absorption and disposition .

- Neurophysiological Effects: Research has demonstrated that biflavones from Stellera chamaejasme can block potassium currents in neuronal cells, indicating potential applications in neuropharmacology .

Synthesis methods for Neochamaejasmin B typically involve extraction from natural sources or chemical synthesis. The extraction process generally includes:

- Extraction: Utilizing solvents like methanol or ethanol to isolate Neochamaejasmin B from dried plant material.

- Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound from other phytochemicals.

- Chemical Synthesis: Although less common, synthetic routes may involve coupling reactions between flavonoid precursors under controlled conditions to form Neochamaejasmin B.

Neochamaejasmin B has several potential applications:

- Pharmaceuticals: Due to its ability to enhance drug bioavailability and exhibit anticancer effects, it is being studied for incorporation into cancer therapies and drug formulations.

- Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at improving health and preventing diseases related to oxidative stress.

- Agricultural Science: Given its effects on insect neuronal cells, it may be explored as a natural insecticide or pest management agent .

Interaction studies have focused on Neochamaejasmin B's role in modulating the activity of drug transporters. Notably:

- P-Glycoprotein Inhibition: Research has shown that Neochamaejasmin B significantly inhibits P-glycoprotein activity, leading to increased intracellular concentrations of co-administered drugs .

- Caspase Activation: The compound induces apoptosis through caspase-dependent pathways, highlighting its potential in cancer treatment strategies .

Neochamaejasmin B shares structural and functional similarities with several other biflavonoids and flavonoids. Here are some notable compounds:

| Compound Name | Source Plant | Biological Activity | Unique Features |

|---|---|---|---|

| Neochamaejasmin A | Stellera chamaejasme | Induces apoptosis | Directly binds to potassium channels |

| Chamaechromone | Stellera chamaejasme | Antioxidant and anti-inflammatory | Enhances bioavailability when combined |

| Amentoflavone |

Position within Biflavonoid Research Framework

Neochamaejasmin B occupies a significant position within the broader biflavonoid research framework as a representative compound of the Stellera chamaejasme-derived biflavonoid family . This compound is classified as a biflavonoid, specifically a type of flavonoid consisting of two flavone units linked together, demonstrating structural similarity to other biflavonoids found in Stellera chamaejasme, such as chamaejasmin A and B, and neochamaejasmin A .

The compound exhibits a molecular formula of C30H22O10 with a molecular weight of 542.5 grams per mole [5] [6]. Its systematic chemical name is (2S,3S)-3-[(2R,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one [5]. The Chemical Abstracts Service registry number for neochamaejasmin B is 90411-12-4 [4] [6].

Within the current biflavonoid research landscape, neochamaejasmin B represents an important member of approximately 600 different natural biflavonoids that have been described to date [11]. The compound falls within the category of C6-C3-C6 structured biflavonoids, where two monomeric flavonoid units are connected through specific carbon-carbon linkages [11]. Research has demonstrated that biflavonoids like neochamaejasmin B are typically isolated from Selaginella species, Ginkgo biloba, Garcinia species, and several other plant species, with Stellera chamaejasme being a particularly rich source [7].

The compound has garnered attention due to its potential biological activities, particularly its inhibitory effects on P-glycoprotein, a key player in drug resistance mechanisms in cancer cells . This positions neochamaejasmin B within a specialized subset of bioactive biflavonoids that are being investigated for their therapeutic potential in overcoming multidrug resistance in cancer treatment .

Table 1. Molecular Characteristics of Neochamaejasmin B

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C30H22O10 | [5] [6] |

| Molecular Weight | 542.5 g/mol | [5] |

| Chemical Abstracts Service Number | 90411-12-4 | [4] [6] |

| InChI Key | RNQBLQALVMHBKH-JQYHKRKISA-N | [3] |

| PubChem Compound Identifier | 21636084 | [5] |

Comparative Studies with Related Biflavonoids

Comparative analysis of neochamaejasmin B with related biflavonoids from Stellera chamaejasme reveals important structural and functional relationships. Five biflavonoids have been isolated from the roots of Stellera chamaejasme L, including wikstrol A, wikstrol B, neochamaejasmin A, neochamaejasmin B, and chamaejasmine [10]. These compounds play a very important role in the chemotaxonomy of the Thymelaeaceae family [10].

Structural comparison between neochamaejasmin B and neochamaejasmin A reveals that both compounds share the same molecular formula C30H22O10 and molecular weight of 542.5 grams per mole [5] [19]. However, neochamaejasmin A has a different stereochemical configuration, with the systematic name (2S,3S)-3-[(2S,3S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one [19]. The Chemical Abstracts Service number for neochamaejasmin A is 90411-13-5, distinguishing it from neochamaejasmin B [16].

Research has demonstrated that chamaejasmenin B and neochamaejasmin C, closely related compounds, exhibit potent anti-proliferative effects in human solid tumor cell lines [2] [13]. Chamaejasmenin B showed inhibitory concentration 50 values ranging from 1.08 to 10.8 micromolar, while neochamaejasmin C displayed inhibitory concentration 50 values ranging from 3.07 to 15.97 micromolar [2]. These compounds induced prominent expression of the deoxyribonucleic acid damage marker gamma-H2AX as well as apoptosis [2].

Cytotoxic biflavones from Stellera chamaejasme have been extensively studied, leading to the isolation of new biflavones including chamaejasmenin E and chamaejasmin D [15]. In cytotoxic activity evaluations against Bel-7402 and A549 tumor cell lines, sikokianin D was found to possess the most potent cytotoxic activities against both cell lines with inhibitory concentration 50 values of 1.29 ± 0.21 and 0.75 ± 0.25 micromolar, respectively [15].

Table 2. Comparative Analysis of Stellera chamaejasme Biflavonoids

| Compound | Molecular Formula | Chemical Abstracts Service Number | Inhibitory Concentration 50 Range (μM) | Reference |

|---|---|---|---|---|

| Neochamaejasmin A | C30H22O10 | 90411-13-5 | Not specified | [16] [19] |

| Neochamaejasmin B | C30H22O10 | 90411-12-4 | Not specified | [5] [6] |

| Chamaejasmenin B | C30H22O10 | Not specified | 1.08-10.8 | [2] |

| Neochamaejasmin C | C30H22O10 | Not specified | 3.07-15.97 | [2] |

| Sikokianin D | Not specified | Not specified | 0.75-1.29 | [15] |

Neochamaejasmin A has been specifically studied for its apoptosis-inducing properties in hepatoma cells [14]. The compound induces mitochondrial-mediated apoptosis in human hepatoma cells via reactive oxygen species-dependent activation of the extracellular signal-regulated kinase 1/2/c-Jun N-terminal kinase signaling pathway [14]. Neochamaejasmin A significantly inhibited hepatoblastoma-derived HepG2 cell proliferation in a concentration-dependent manner at concentrations of 36.9, 73.7, and 147.5 micromolar [14].

Biosynthetic Pathway Research in Stellera chamaejasme

The biosynthetic pathway of neochamaejasmin B in Stellera chamaejasme follows the established phenylpropanoid and flavonoid biosynthetic pathways common to land plants [23] [24]. Flavonoids are generated from phenylalanine through the phenylpropanoid pathway, while phenylalanine is synthesized via the shikimate pathway [24]. The first three steps in the phenylpropanoid pathway involve the conversion of phenylalanine to p-coumaroyl-coenzyme A through the activity of phenylalanine ammonia lyase, cinnamic acid 4-hydroxylase, and 4-coumarate: coenzyme A ligase [24].

The entry of p-coumaroyl-coenzyme A into the flavonoid biosynthesis pathway represents the start of the synthesis of specific flavonoids, beginning with chalcone formation [24]. One molecule of p-coumaroyl-coenzyme A and three molecules of malonyl-coenzyme A generate naringenin chalcone through the action of chalcone synthase [24]. Chalcone synthase, a polyketide synthase, is the key and first rate-limiting enzyme in the flavonoid biosynthetic pathway [24].

Research on Stellera chamaejasme has identified specific enzymes involved in secondary metabolite biosynthesis. Four terpene synthases for the biosynthesis of volatile terpenoids have been identified from the transcriptome of Stellera chamaejasme L flowers, including SchTPS1, SchTPS2, SchTPS3, and SchTPS4 [21]. These enzymes demonstrate the plant's capacity for complex secondary metabolite production beyond flavonoids [21].

Studies have also characterized ent-kaurane-type diterpenoid synthases from Stellera chamaejasme [22]. Two key diterpene synthase genes, SchCPS and SchKS, involved in the gibberellin pathway have been identified [22]. These genes encode proteins composed of 864 and 566 amino acid residues with relative molecular masses of 97.9 kilodaltons and 64.6 kilodaltons, respectively [22].

The regulation of flavonoid biosynthesis involves MYB, basic helix-loop-helix, and WD40-type transcription factors [23]. These regulatory mechanisms have allowed metabolic engineering of plants through the manipulation of different final products with valuable applications [23]. The identification of regulatory elements specific to Stellera chamaejasme biflavonoid biosynthesis represents an important area for future research [23].

Table 3. Key Enzymes in Stellera chamaejasme Secondary Metabolite Biosynthesis

| Enzyme | Gene Code | Function | Molecular Weight (kDa) | Reference |

|---|---|---|---|---|

| SchTPS1 | SchTPS1 | Guaiene synthase | Not specified | [21] |

| SchTPS2 | SchTPS2 | Guaiene synthase | Not specified | [21] |

| SchTPS3 | SchTPS3 | Guaiene synthase | Not specified | [21] |

| SchTPS4 | SchTPS4 | (E,E)-geranyl linalool synthase | Not specified | [21] |

| SchCPS | SchCPS | ent-copalyl diphosphate synthase | 97.9 | [22] |

| SchKS | SchKS | ent-kaurene synthase | 64.6 | [22] |

The phenylpropanoid pathway provides the foundational framework for biflavonoid biosynthesis in Stellera chamaejasme [25]. Structure and function studies of enzymes involved in phenylpropanoid biosynthesis have revealed that these pathways provide anthocyanins for pigmentation, flavonoids such as flavones for protection against ultraviolet photodamage, and assorted antimicrobial phytoalexins [25]. The comprehensive understanding of these biosynthetic mechanisms contributes to the potential metabolic engineering of neochamaejasmin B production [25].

Traditional extraction methodologies have formed the foundation for isolating Neochamaejasmin B from plant materials. These time-tested approaches, while often requiring extended processing times, have proven effective for initial compound extraction from botanical sources.

Soxhlet Extraction

Soxhlet extraction remains one of the most widely employed traditional methods for extracting Neochamaejasmin B from dried Stellera chamaejasme roots. The process typically involves powdered plant material being continuously extracted with ethanol (95%) at temperatures ranging from 60-80°C for periods of 2-6 hours [1] [2]. This method provides complete extraction of the target compound through continuous solvent recycling, ensuring efficient removal of biflavonoids from the plant matrix.

The effectiveness of Soxhlet extraction for Neochamaejasmin B isolation has been demonstrated in multiple studies, with researchers achieving extraction yields of approximately 0.5-2% of dry weight depending on the plant material quality and extraction conditions [1] [3]. The method's primary advantage lies in its ability to ensure complete extraction through continuous fresh solvent contact with the plant material.

Maceration Techniques

Maceration represents another fundamental traditional approach, involving the immersion of plant materials in ethanol-water mixtures at room temperature for extended periods of 24-72 hours [2] [4]. This method offers simplicity in operation and requires minimal specialized equipment, making it accessible for laboratories with limited resources.

The maceration process for Neochamaejasmin B typically employs ethanol concentrations ranging from 60-90% with water, optimized to maximize the solubility of biflavonoid compounds while minimizing the extraction of unwanted plant constituents [1] [3]. Despite its simplicity, maceration often results in lower extraction efficiency compared to heated methods, necessitating multiple extraction cycles to achieve optimal yields.

Percolation Methods

Percolation techniques involve the continuous passage of solvent through packed plant material, creating a dynamic extraction environment [2] [4]. This method combines the advantages of continuous solvent contact with the convenience of room temperature operation, making it suitable for thermolabile compounds like Neochamaejasmin B.

The percolation process typically requires 24-72 hours for complete extraction, with ethanol-water mixtures serving as the preferred solvent system [2]. The method's effectiveness depends on proper packing of plant material and controlled solvent flow rates to ensure adequate contact time for compound dissolution.

Reflux Extraction

Reflux extraction provides an efficient traditional method combining elevated temperature with continuous solvent recycling [4] [5]. This approach typically operates at temperatures of 60-80°C for 2-4 hours, offering a balance between extraction efficiency and compound stability.

The reflux method has proven particularly effective for Neochamaejasmin B extraction when combined with appropriate solvent systems, typically ethanol-water mixtures optimized for biflavonoid solubility [1] [3]. However, the elevated temperatures require careful monitoring to prevent thermal degradation of the target compound.

Contemporary Isolation Procedures

Modern extraction technologies have revolutionized the isolation of Neochamaejasmin B, offering enhanced efficiency, selectivity, and environmental sustainability compared to traditional methods.

Ultrasonic-Assisted Extraction

Ultrasonic-assisted extraction has emerged as a highly efficient contemporary method for Neochamaejasmin B isolation [6] [7] [4]. This technique employs ultrasonic waves to create cavitation bubbles in the solvent, dramatically enhancing mass transfer and reducing extraction times to 15-30 minutes.

The ultrasonic method typically operates at frequencies of 20-40 kHz with power levels of 200-400 watts, using ethanol-water mixtures at temperatures of 40-60°C [6] [7]. Research has demonstrated extraction yields comparable to or exceeding traditional methods while requiring significantly less time and energy consumption.

Parameters such as ultrasonic power, extraction temperature, solvent composition, and solid-to-liquid ratio significantly influence the extraction efficiency [6] [7]. Optimization studies have shown that ultrasonic-assisted extraction can achieve extraction rates of 90-95% compared to traditional methods, with the added benefit of reduced solvent consumption.

Microwave-Assisted Extraction

Microwave-assisted extraction represents one of the most rapid contemporary methods for Neochamaejasmin B isolation, requiring only 5-15 minutes for complete extraction [4] [8]. This technique utilizes microwave energy to heat the solvent and plant material simultaneously, creating internal pressure that facilitates compound release.

The microwave method typically operates at power levels of 400-800 watts with temperatures ranging from 60-100°C [4]. The rapid heating mechanism prevents thermal degradation while achieving extraction efficiencies comparable to traditional methods in a fraction of the time.

Optimization of microwave-assisted extraction involves careful control of power levels, temperature, extraction time, and solvent composition [4]. Studies have demonstrated that this method can achieve extraction yields of 85-95% compared to conventional techniques while consuming significantly less energy and solvent.

Supercritical Fluid Extraction

Supercritical fluid extraction using carbon dioxide as the primary solvent represents an environmentally friendly approach for Neochamaejasmin B isolation [9] [8]. This method operates at moderate temperatures (40-60°C) and elevated pressures, using ethanol as a co-solvent to enhance biflavonoid solubility.

The supercritical method offers exceptional selectivity for extracting biflavonoids while leaving behind unwanted plant constituents [9]. The process typically requires 30-60 minutes and produces extracts with high purity levels, reducing the need for extensive purification steps.

Advantages of supercritical fluid extraction include solvent-free final products, environmental sustainability, and enhanced selectivity [9] [8]. However, the high equipment costs and technical complexity limit its widespread adoption in routine laboratory applications.

Pressurized Liquid Extraction

Pressurized liquid extraction combines elevated temperature and pressure to achieve rapid and efficient extraction of Neochamaejasmin B [9] [4]. This method typically operates at temperatures of 50-150°C under pressures of 10-20 bar, requiring only 10-20 minutes for complete extraction.

The pressurized method maintains solvents in liquid state at temperatures above their normal boiling points, dramatically enhancing extraction efficiency [9]. Ethanol-water mixtures remain the preferred solvent system, with composition optimization critical for maximizing Neochamaejasmin B recovery.

Ionic Liquid Extraction

Ionic liquid extraction represents a novel approach utilizing designer solvents with unique properties for selective compound extraction [6] [7] [4]. This method employs ionic liquids as extraction solvents, offering advantages such as negligible vapor pressure, thermal stability, and tunable solubility properties.

Research has demonstrated that ionic liquid extraction can achieve selective extraction of biflavonoids with recovery rates exceeding 90% [6] [7]. The method typically operates at temperatures of 25-80°C for 30-60 minutes, with the ionic liquid being recoverable and reusable for multiple extraction cycles.

The selectivity of ionic liquid extraction depends on the choice of cation and anion components, which can be tailored to optimize interactions with specific compound classes [6] [7]. This approach offers significant potential for developing environmentally sustainable extraction processes.

Purification Strategies

Following initial extraction, Neochamaejasmin B requires purification to achieve the high purity levels necessary for biological testing and structural characterization. Multiple purification strategies have been developed to address the challenges associated with separating biflavonoids from complex plant extracts.

Column Chromatography

Column chromatography remains the most widely employed purification method for Neochamaejasmin B isolation [1] [3] [9]. Silica gel serves as the primary stationary phase, with hexane-ethyl acetate gradient systems providing effective separation of biflavonoids from other plant constituents.

The column chromatography process typically begins with low-polarity solvents (hexane-ethyl acetate 9:1) and gradually increases polarity to elute compounds of increasing polarity [1] [3]. Neochamaejasmin B typically elutes in fractions corresponding to hexane-ethyl acetate ratios of 7:3 to 6:4, depending on the specific substitution pattern.

Optimization of column chromatography involves selection of appropriate stationary phase particle size, column dimensions, and gradient profiles [9] [10]. Silica gel with particle sizes of 200-300 mesh provides optimal resolution for biflavonoid separation, while maintaining reasonable flow rates and solvent consumption.

High-Performance Liquid Chromatography

Preparative High-Performance Liquid Chromatography represents the gold standard for final purification of Neochamaejasmin B [1] [11] [12] [13]. This technique offers exceptional resolution and reproducibility, enabling the isolation of compounds with purities exceeding 95%.

Reversed-phase chromatography using C18 columns with methanol-water gradient systems provides optimal separation for biflavonoids [1] [11] [12]. The mobile phase typically consists of methanol-water mixtures with gradient elution starting from 30% methanol and increasing to 90% methanol over 30-60 minutes.

The preparative HPLC method requires careful optimization of flow rates, injection volumes, and detection wavelengths to maximize throughput while maintaining resolution [12] [13]. UV detection at 330 nm provides sensitive detection of biflavonoids, while mass spectrometry detection enables real-time confirmation of compound identity.

Thin Layer Chromatography

Thin layer chromatography serves as both an analytical tool and a preparative technique for Neochamaejasmin B purification [3] [14]. Silica gel plates with fluorescent indicators enable visualization of separated compounds under ultraviolet light.

The TLC method typically employs chloroform-methanol solvent systems with ratios optimized for biflavonoid separation [3]. Neochamaejasmin B typically exhibits Rf values of 0.3-0.5 in chloroform-methanol (4:1) systems, enabling effective separation from related compounds.

Preparative TLC enables the isolation of milligram quantities of pure Neochamaejasmin B for structural characterization studies [14]. The method's simplicity and low cost make it particularly suitable for laboratories with limited resources.

Recrystallization

Recrystallization represents a traditional purification method that can achieve exceptional purity levels for Neochamaejasmin B [15] [7]. This technique exploits differences in solubility between the target compound and impurities in various solvent systems.

Ethanol and methanol serve as the primary solvents for Neochamaejasmin B recrystallization, with slow cooling and controlled nucleation essential for obtaining high-quality crystals [15]. The process typically achieves purities of 90-98% but often results in significant yield losses due to compound solubility.

The recrystallization method requires careful optimization of solvent choice, temperature profiles, and cooling rates to maximize both yield and purity [15]. Multiple recrystallization cycles may be necessary to achieve the desired purity levels.

Flash Chromatography

Flash chromatography offers rapid purification of Neochamaejasmin B with reduced solvent consumption compared to traditional column chromatography [10] [16]. This technique employs pressurized solvent delivery and smaller particle size stationary phases to achieve enhanced resolution in shorter time periods.

The flash method typically uses silica gel with particle sizes of 40-63 μm and hexane-ethyl acetate gradient systems [10]. Automated flash chromatography systems enable precise control of gradient profiles and fraction collection, improving both efficiency and reproducibility.

Flash chromatography achieves purities of 80-95% for Neochamaejasmin B while requiring 70-85% less time than traditional column chromatography [10]. The method's speed and efficiency make it particularly suitable for processing multiple samples or larger quantities of material.

Synthetic Research Approaches

While natural extraction remains the primary source of Neochamaejasmin B, synthetic approaches have gained increasing attention as researchers seek to understand structure-activity relationships and develop more efficient production methods.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction has emerged as a powerful tool for synthesizing biflavonoids, including Neochamaejasmin B analogs [17] [18] [19]. This palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between appropriately functionalized flavonoid monomers.

The synthetic approach typically involves the preparation of boronic acid derivatives of one flavonoid unit and halogenated derivatives of another, followed by palladium-catalyzed coupling [17] [18]. Reaction conditions typically employ palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf) in the presence of bases like potassium carbonate at temperatures of 80-100°C.

Suzuki-Miyaura coupling has achieved yields of 65-85% for biflavonoid synthesis, with the method's high selectivity enabling the preparation of specific regioisomers [17] [18]. The approach offers excellent control over the interflavonoid linkage position, crucial for synthesizing compounds with defined biological activities.

Ullmann Coupling

Ullmann coupling represents a copper-catalyzed approach for constructing carbon-carbon bonds between flavonoid units [20] [21]. This method typically employs copper catalysts such as CuI or Cu2O in the presence of bases like potassium carbonate at temperatures of 120-150°C.

The Ullmann method has achieved yields of 45-70% for biflavonoid synthesis, with the reaction's tolerance for various functional groups making it suitable for complex molecule construction [20] [21]. However, the harsh reaction conditions may limit its applicability to sensitive biflavonoid structures.

Optimization of Ullmann coupling involves careful selection of copper catalysts, bases, and reaction conditions to maximize yields while minimizing side reactions [20] [21]. The method's relatively simple reaction setup and lower catalyst costs compared to palladium-based methods make it attractive for larger-scale synthesis.

Oxidative Coupling

Oxidative coupling using enzymes such as laccase has emerged as a green chemistry approach for biflavonoid synthesis [20] [22]. This method operates under mild conditions (pH 7-8, 25-40°C) using molecular oxygen as the oxidant, making it environmentally sustainable.

The enzymatic approach has achieved yields of 70-90% for biflavonoid synthesis, with the method's selectivity enabling the preparation of specific linkage patterns [20] [22]. The mild reaction conditions preserve sensitive functional groups and prevent thermal degradation of products.

Laccase-catalyzed oxidative coupling offers advantages such as environmental sustainability, mild reaction conditions, and high selectivity [20] [22]. However, the limited scope of enzyme-catalyzed reactions and potential product inhibition may restrict its broader application.

Radical Coupling

Radical coupling represents a metal-free approach for biflavonoid synthesis using alkaline conditions and molecular oxygen [20] [22]. This method generates radical intermediates that undergo coupling to form carbon-carbon bonds between flavonoid units.

The radical coupling approach typically operates at pH 11-12 using potassium hydroxide as the base, with molecular oxygen serving as the oxidant [20]. Reaction yields of 60-80% have been achieved, with the method's simplicity making it accessible to laboratories with limited resources.

Radical coupling offers advantages such as mild reaction conditions, absence of metal catalysts, and use of readily available reagents [20] [22]. However, the lower yields compared to metal-catalyzed methods may limit its application for preparative synthesis.

Structure-Activity Relationship Studies

Synthetic approaches have enabled extensive structure-activity relationship studies of Neochamaejasmin B analogs [23] [24] [22]. These investigations have revealed key structural features responsible for biological activity, including the importance of specific hydroxyl group positions and interflavonoid linkage patterns.

Systematic variation of substitution patterns has demonstrated that the 3′,4′-dihydroxy substitution on the B-ring significantly influences antioxidant activity [20] [22]. Similarly, the interflavonoid linkage position affects both biological activity and chemical stability.

Structure-activity relationship studies have guided the design of synthetic analogs with enhanced biological activities [23] [24] [22]. These investigations have revealed optimization strategies for developing more potent compounds while maintaining favorable pharmacological properties.